molecular formula C22H17ClN2O4 B2370149 (5-(p-Tolyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 953015-81-1

(5-(p-Tolyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B2370149
CAS RN: 953015-81-1
M. Wt: 408.84
InChI Key: OPEIKZFVVCJJFC-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .


Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with two nonadjacent nitrogen and oxygen atoms .


Chemical Reactions Analysis

One method to synthesize 3,4,5-trisubstituted isoxazole derivatives involves aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a privileged heterocyclic moiety commonly found in many commercially available drugs. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the disadvantages associated with metal-catalyzed reactions (such as high costs, toxicity, and waste generation). These metal-free strategies offer eco-friendly alternatives for drug development . The compound’s biological activity, including cytotoxic effects and interactions with cellular proteins, makes it relevant for drug discovery.

Anticancer Potential

Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, including derivatives of our compound, against leukemia cells (HL-60). These investigations provide insights into potential anticancer properties .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The compound’s inhibitory effects against PTP1B, an enzyme implicated in diabetes and obesity, have been evaluated. PTP1B inhibitors are of interest for developing antidiabetic and antiobesity drugs .

Nanocatalysis and Organic Synthesis

Researchers explore isoxazoles as building blocks for nanocatalysis and diversity-oriented synthesis. The compound’s unique structure may contribute to novel catalytic applications and the creation of diverse chemical libraries .

Sensing Applications

Isoxazole derivatives have been investigated for their sensing capabilities. The compound’s interactions with specific analytes or receptors could lead to biosensors or environmental sensors .

Chemical Biology and Target Identification

Understanding the compound’s interactions with biological targets (such as proteins or nucleic acids) can aid in target identification and chemical biology studies. Investigating its binding affinity and selectivity provides valuable insights .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . It’s also highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-7-9-15(10-8-13)19-11-16(24-29-19)12-27-22(26)20-14(2)28-25-21(20)17-5-3-4-6-18(17)23/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIKZFVVCJJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(p-Tolyl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

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